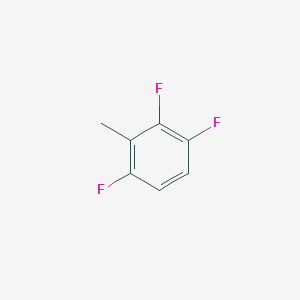

1,2,4-Trifluoro-3-methylbenzene

描述

Structure

3D Structure

属性

IUPAC Name |

1,2,4-trifluoro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXRWIKZIXEYRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562615 | |

| Record name | 1,2,4-Trifluoro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119916-25-5 | |

| Record name | 1,2,4-Trifluoro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1,2,4 Trifluoro 3 Methylbenzene

Direct Fluorination Approaches for Aromatic Systems

Direct fluorination methods aim to introduce fluorine atoms directly onto a pre-existing aromatic ring. However, the extreme reactivity of elemental fluorine often leads to challenges in selectivity and control, necessitating the development of more sophisticated reagents and techniques. jove.comguidechem.com

Electrophilic Fluorination Reagents and Mechanistic Considerations

Electrophilic fluorination is a primary method for the direct introduction of a fluorine atom onto an aromatic ring through an electrophilic aromatic substitution (SEAr) mechanism. This approach involves a reagent that delivers an electrophilic fluorine species ("F+"). Due to the high reactivity of elemental fluorine, which can lead to non-selective reactions and ring rupture, specialized N-F reagents have become the standard for controlled electrophilic fluorination. jove.comwikipedia.org

Commonly used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor™. wikipedia.orgalfa-chemistry.com These reagents are more stable and easier to handle than elemental fluorine. The mechanism involves the attack of the electron-rich aromatic ring on the electrophilic fluorine atom of the N-F reagent. This forms a positively charged intermediate known as a Wheland complex or sigma complex, which is stabilized by resonance. The reaction is completed by the loss of a proton from the ring, restoring aromaticity. researchgate.net

For a substrate like toluene (B28343) or a substituted toluene, the methyl group is an activating, ortho-, para-director. However, direct fluorination can be difficult to control, and achieving specific polysubstitution patterns, such as the 1,2,4-trifluoro arrangement on a toluene scaffold, via sequential direct fluorination is challenging due to competing reactions and the changing directing effects of newly introduced fluorine atoms. jove.com

Table 1: Common Electrophilic N-F Fluorinating Agents

| Reagent Name | Acronym | Key Characteristics |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor™ | Highly reactive, stable, and versatile reagent for fluorinating electron-rich aromatics. jove.comalfa-chemistry.com |

| N-Fluorobenzenesulfonimide | NFSI | An effective and commonly used reagent, considered a weaker fluorinating agent than Selectfluor but still highly effective. wikipedia.orgalfa-chemistry.com |

| N-Fluoropyridinium salts | NFPy | One of the early classes of electrophilic fluorinating agents. alfa-chemistry.com |

Nucleophilic Fluorination Strategies for Aryl Systems

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for introducing fluorine atoms. Unlike electrophilic fluorination which involves direct C-H bond functionalization, the SNAr mechanism requires a leaving group (typically a halide like chlorine or a nitro group) on the aromatic ring. byjus.comlibretexts.org The reaction is facilitated by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -CF₃) positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com

The mechanism proceeds in two steps: addition-elimination. A nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), attacks the electrophilic carbon atom bearing the leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. total-synthesis.com In the second, typically fast, step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.orgtotal-synthesis.com

Interestingly, in SNAr reactions, fluoride is an excellent leaving group in terms of reaction rate (F > Cl > Br > I). libretexts.org This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of the fluorine substituent, making the attached carbon more electrophilic. libretexts.orgmasterorganicchemistry.com This strategy is not a "direct" fluorination of a C-H bond but is a cornerstone of synthesizing polyfluorinated aromatics, as detailed in the Halex process below.

Multi-step Synthesis from Precursors

Due to the challenges of direct fluorination, multi-step synthetic sequences are often more practical for producing specifically substituted polyfluoroaromatics like 1,2,4-Trifluoro-3-methylbenzene.

Halogen-Exchange Reactions (Halex Processes) for Fluorobenzene (B45895) Derivatives

The Halex (halogen exchange) process is a powerful industrial method for synthesizing fluoroaromatics. It is a specific application of the nucleophilic aromatic substitution (SNAr) mechanism where chloride or bromide atoms on an electron-deficient aromatic ring are displaced by fluoride. wikipedia.orgacsgcipr.org The reaction typically employs anhydrous potassium fluoride (KF) as the fluoride source in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or sulfolane (B150427) at elevated temperatures (150-250 °C). wikipedia.orggaylordchemical.com

The efficiency of the Halex reaction is highly dependent on the substrate. The presence of electron-withdrawing groups is crucial for activating the ring towards nucleophilic attack. acsgcipr.orggaylordchemical.com For the synthesis of this compound, a plausible precursor would be a polychlorinated toluene derivative, such as 1,2,4-trichloro-3-methylbenzene or a related compound.

A highly relevant example is found in the synthesis of 2,4,5-trifluorobenzonitrile, a structurally similar compound. In this process, 2,4-dichloro-5-fluorobenzonitrile (B139205) is converted to the trifluoro-product via a Halex reaction. google.com This demonstrates the feasibility of exchanging chlorine for fluorine on a benzene (B151609) ring with the same substitution pattern as the target molecule.

Table 2: Example of Halex Reaction Conditions for a Related Compound

| Precursor | Product | Reagents | Solvent | Temperature | Yield | Reference |

| 2,4-dichloro-5-fluorobenzonitrile | 2,4,5-trifluorobenzonitrile | Potassium Fluoride (KF) | Sulfolane | 200°C | 76% | google.com |

Diazotization-Mediated Fluorination (e.g., Balz-Schiemann Reaction) in Fluorinated Aromatics

The Balz-Schiemann reaction is a classic and reliable method for introducing a fluorine atom into an aromatic ring, starting from a primary aromatic amine. taylorfrancis.comnumberanalytics.com This two-step process is particularly valuable for laboratory-scale synthesis of specific fluoroaromatics that may be difficult to obtain otherwise. taylorfrancis.comorganicreactions.org

The synthesis would begin with a suitable aniline (B41778) precursor, such as 2,5-difluoro-4-methylaniline (B1532084) or 3,4-difluoro-2-methylaniline, to ultimately yield this compound. The process involves:

Diazotization: The primary aromatic amine is treated with nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. taylorfrancis.comwikipedia.org In the Balz-Schiemann reaction, fluoroboric acid (HBF₄) is used, which results in the precipitation of a relatively stable aryldiazonium tetrafluoroborate (B81430) salt. taylorfrancis.com

Thermal Decomposition: The isolated and dried aryldiazonium tetrafluoroborate salt is then heated. This causes it to decompose, releasing nitrogen gas and boron trifluoride, and yielding the desired aryl fluoride. numberanalytics.comwikipedia.org

While the traditional Balz-Schiemann reaction is robust, modifications exist, such as using hexafluorophosphate (B91526) (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) salts, which can sometimes provide improved yields. wikipedia.org This method offers high regioselectivity, as the position of the fluorine atom is precisely determined by the position of the amino group on the starting aniline.

Methylation Strategies on Polyfluorinated Benzene Scaffolds

An alternative retrosynthetic approach involves starting with a polyfluorinated benzene ring and introducing the methyl group. For the synthesis of this compound, the logical precursor would be 1,2,4-trifluorobenzene. The introduction of a methyl group onto an aromatic ring is typically accomplished via a Friedel-Crafts alkylation reaction, using an alkyl halide (like methyl iodide or methyl bromide) in the presence of a Lewis acid catalyst (such as AlCl₃ or FeCl₃).

Furthermore, regioselectivity would be a critical issue. In 1,2,4-trifluorobenzene, there are three non-equivalent positions where methylation could occur. Predicting the major product would depend on a complex interplay of the electronic and steric effects of the three fluorine atoms, potentially leading to a mixture of isomers that would be difficult to separate.

Ring-Closure and Cycloaddition Reactions Leading to Fluorinated Aromatic Rings

The construction of a fluorinated benzene core through cyclization or cycloaddition reactions represents a powerful strategy, often providing access to substitution patterns that are difficult to achieve through direct functionalization of a pre-existing ring. These methods build the aromatic ring from smaller, fluorinated precursors.

One notable strategy involves the transformation of fluorinated Dewar benzene isomers into their corresponding stable benzene structures. For instance, the synthesis of the highly crowded 1,2,4-trifluoro-3,5,6-tris(triisopropylsilyl)benzene has been achieved through the thermochemical or photochemical rearrangement of its corresponding Dewar benzene precursor, fluoro(triisopropylsilyl)acetylene. researchgate.net This approach, involving a bicyclo[2.2.0]hexa-2,5-diene intermediate, secures the position of the fluorine atoms and substituents before the final aromatization step.

Another relevant approach is the ring expansion of smaller carbocycles. The reaction of difluorocarbene with 1,2-disubstituted cyclobutenes has been shown to produce 1,3-difluorobenzenes. jmu.edujmu.edu This unique synthesis is significant because the fluorine atoms from the carbene are not adjacent in the final benzene ring. jmu.edu The proposed mechanism involves the formation of a strained housane intermediate, followed by a cationic rearrangement and ring expansion. jmu.edu A second difluorocarbene addition and subsequent rearrangement can lead to the final aromatic product. jmu.edu This strategy provides a pathway to specific fluoroaromatic compounds that avoids some traditional multi-step sequences. jmu.edujmu.edu

Furthermore, [3+2] and [4+2] cycloaddition reactions are fundamental in forming cyclic structures. Boron-directed cycloadditions, for example, have been reported as a mild and regioselective route to fluoroalkyl-substituted aromatic compounds. nih.govacs.org This method allows for the rapid and controlled synthesis of substituted benzenes under mild conditions, offering an alternative to harsher traditional methods. nih.gov Similarly, [4+3] cycloadditions mediated by fluorinated alcohols have been used to create seven-membered rings fused to aromatic systems, demonstrating the utility of fluorinated compounds in facilitating complex cyclizations. rsc.org While not directly yielding a benzene ring, these principles showcase the versatility of cycloaddition chemistry in organofluorine synthesis.

| Reaction Type | Precursors | Key Features | Relevant Compounds |

| Dewar Benzene Isomerization | Fluoro(triisopropylsilyl)acetylene | Thermochemical or photochemical aromatization of a bicyclo[2.2.0]hexa-2,5-diene intermediate. researchgate.net | 1,2,4-Trifluoro-3,5,6-tris(triisopropylsilyl)benzene |

| Cyclobutene Ring Expansion | 1-Phenyl-2-methylcyclobutene, Difluorocarbene | Reaction with difluorocarbene leads to a 1,3-difluorobenzene (B1663923) substitution pattern via a housane intermediate. jmu.edujmu.edu | 1,3-Difluoro-2-methyl-4-phenylbenzene |

| Boron-Directed Cycloaddition | Boron-substituted alkynes, dienes | Mild, BCl₃-promoted cycloaddition provides regiocontrolled access to substituted benzenes. nih.govacs.org | Fluoroalkyl-substituted benzene derivatives |

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry, which focus on reducing waste, hazardous substances, and energy consumption, are increasingly influencing the synthesis of fluorinated compounds.

Catalytic Approaches in Fluorination Chemistry

Catalysis is central to developing more sustainable fluorination methods. Transition-metal catalysis, in particular, has enabled the use of less aggressive fluorinating agents and allowed for direct C-H bond functionalization, a highly atom-economical approach.

A significant green industrial process involves the gas-phase fluorination of chlorinated benzene compounds using hydrogen fluoride (HF) over a solid catalyst. google.com Catalysts based on chromium, such as Cr₂O₃, are employed to facilitate the halogen exchange (Halex) reaction. google.com This continuous vapor-phase process can be operated at pressures from 1 to 20 bar and represents a scalable method for producing fluorinated benzenes. google.com

| Catalytic System | Substrate Type | Reagent | Key Advantage |

| Chromium-based (e.g., Cr₂O₃) | Chlorinated Benzenes | Anhydrous Hydrogen Fluoride (HF) | Enables large-scale, continuous gas-phase production of fluorobenzenes via halogen exchange. google.com |

| Palladium-based (e.g., Pd(OAc)₂) | Arenes with directing groups | Electrophilic Fluorinating Agents | Allows for direct, regioselective C-H to C-F bond conversion, improving atom economy. nih.gov |

| Copper-based (e.g., CuI) | Aryl Iodides, Aryl Stannanes | Various | Provides a lower-cost alternative to palladium for cross-coupling and nucleophilic fluorination reactions. nih.govorganic-chemistry.org |

Solvent-Free and Microwave-Assisted Synthetic Methodologies

Reducing or eliminating the use of volatile and hazardous organic solvents is a cornerstone of green chemistry. Solvent-free reactions, often facilitated by microwave irradiation, can lead to significant improvements in efficiency and environmental impact.

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions rapidly and efficiently. This technique often leads to dramatic reductions in reaction times, sometimes from hours to minutes, along with increased product yields and fewer side products. asianpubs.org The synthesis of various heterocyclic compounds, such as 1,2,4-triazoles, has been significantly improved using microwave irradiation under solvent-free conditions. asianpubs.orgnih.govnih.gov For example, the cyclocondensation reaction of 2-hydrazino-1H-perimidine with various reagents to form 1,2,4-triazolo[4,3-a]perimidines was achieved in 3-5 minutes with high yields (71-83%) using a solvent-free, microwave-assisted method. asianpubs.org

Solvent-free cyclotrimerization of acetophenones to produce 1,3,5-triarylbenzenes has been successfully catalyzed by p-Toluenesulfonic acid (PTSA), showcasing a facile and chemo-selective method that avoids any metal catalyst or solvent. rsc.org Similarly, heating enaminones over montmorillonite-K-10 clay in the absence of a solvent can produce 1,3,5-trisubstituted benzenes. tandfonline.com While a specific protocol for this compound using these exact methods is not detailed in the literature, these examples highlight a clear and viable green strategy. The application of solvent-free and microwave-assisted conditions to key steps, such as cyclization or fluorination, could offer a more sustainable route to the target molecule.

| Green Technique | Principle | Advantages | Potential Application |

| Microwave-Assisted Synthesis | Rapid, direct heating of reactants via microwave irradiation. | Reduced reaction times, increased yields, fewer side products, enhanced energy efficiency. asianpubs.orgnih.gov | Accelerating cyclization or fluorination steps. |

| Solvent-Free Reaction | Reactants are mixed directly, often with a solid catalyst or support. rsc.orgtandfonline.com | Eliminates solvent waste, simplifies purification, reduces environmental impact. asianpubs.org | Performing condensation or substitution reactions. |

Chemical Reactivity and Mechanistic Investigations of 1,2,4 Trifluoro 3 Methylbenzene

Electrophilic Aromatic Substitution (EAS) Reactions

In electrophilic aromatic substitution (EAS) reactions, the existing groups on the aromatic ring dictate the rate and regioselectivity of the substitution. libretexts.org Activating groups increase the reaction rate compared to benzene (B151609), while deactivating groups decrease it. masterorganicchemistry.com

Regioselectivity and Directing Effects of Fluoro and Methyl Substituents

The directing effects of the fluoro and methyl substituents on 1,2,4-trifluoro-3-methylbenzene are a result of competing inductive and resonance effects.

Methyl Group: The methyl group is an activating group and an ortho, para-director. libretexts.org It donates electron density to the aromatic ring through an inductive effect, stabilizing the positively charged intermediate (arenium ion) formed during electrophilic attack. libretexts.org This stabilization is most effective when the attack occurs at the ortho or para positions. libretexts.org

Fluorine Atoms: Halogens, including fluorine, are deactivating yet ortho, para-directing. libretexts.orgwikipedia.org Fluorine is highly electronegative and withdraws electron density from the ring via the inductive effect (-I effect), which deactivates the ring towards electrophilic attack. stackexchange.comlibretexts.org However, fluorine also possesses lone pairs of electrons that can be donated to the ring through resonance (+M or +R effect), which stabilizes the arenium ion intermediate at the ortho and para positions. stackexchange.comlibretexts.org

In this compound, the directing effects are a composite of all four substituents. The methyl group strongly favors substitution at its ortho and para positions. The fluorine atoms also direct ortho and para to themselves. The ultimate regiochemical outcome of an EAS reaction on this molecule will depend on the specific electrophile and reaction conditions, with the positions most activated (or least deactivated) being the most likely sites of substitution. For instance, in the nitration of fluorobenzene (B45895), the major product is the para-substituted isomer, accounting for as much as 90% of the product mixture. libretexts.orgacs.org

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -CH₃ | Electron-donating (+I) | - | Activating | ortho, para |

| -F | Electron-withdrawing (-I) | Electron-donating (+M) | Deactivating | ortho, para |

Influence of Fluorine on Aromatic Ring Activation and Deactivation

Fluorine's influence on the reactivity of an aromatic ring is anomalous compared to other halogens. acs.org While all halogens are deactivating towards EAS due to their inductive electron withdrawal, the effect is most pronounced with fluorine due to its high electronegativity. libretexts.orgstackexchange.com However, the resonance donation from fluorine's 2p orbital to the carbon's 2p orbital is more effective than the overlap between carbon and the larger p orbitals of chlorine or bromine. stackexchange.com This partial cancellation of the strong inductive effect by a significant resonance effect makes fluorobenzene more reactive than other halobenzenes in EAS reactions. stackexchange.comacs.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) reactions are characteristic of aromatic rings bearing strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org In these reactions, a nucleophile attacks the electron-deficient ring, leading to the substitution of a leaving group. masterorganicchemistry.com

Activation by Fluorine Atoms and Regiochemical Outcomes

The three fluorine atoms in this compound strongly activate the aromatic ring for SNAr reactions. Their powerful electron-withdrawing inductive effects make the ring carbons electrophilic and susceptible to attack by nucleophiles. stackexchange.comreddit.com This activation is most pronounced at the carbon atoms bearing the fluorine substituents, particularly those that are ortho or para to other electron-withdrawing groups. libretexts.orglibretexts.org

The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. stackexchange.comlibretexts.org The stability of this intermediate is crucial to the reaction rate. The electron-withdrawing fluorine atoms help to stabilize the negative charge in the Meisenheimer complex, thus lowering the activation energy of the first, rate-determining step. stackexchange.com

The regiochemical outcome of SNAr on this compound will be determined by the relative stability of the possible Meisenheimer complexes. Nucleophilic attack will preferentially occur at the carbon position that leads to the most stabilized intermediate. This is typically a carbon atom where the negative charge can be delocalized onto the electron-withdrawing substituents.

Role of Fluoride (B91410) as a Leaving Group

In SNAr reactions, fluoride is an excellent leaving group, a behavior that is contrary to its role in aliphatic SN2 reactions where it is a poor leaving group. stackexchange.comreddit.com The rate-determining step in SNAr is the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. stackexchange.com Therefore, the ability of the substituent to stabilize the intermediate is more important than its leaving group ability in the traditional sense. stackexchange.com

Fluorine's high electronegativity makes the carbon atom it is attached to highly electrophilic, thus facilitating the initial nucleophilic attack. reddit.comyoutube.com This strong inductive effect stabilizes the negatively charged Meisenheimer complex, accelerating the reaction rate. stackexchange.com Consequently, in many activated SNAr reactions, the order of leaving group ability is F > Cl > Br > I. nih.gov

Table 2: Comparison of Halogen Leaving Group Ability in Substitution Reactions

| Reaction Type | Leaving Group Order | Key Factor |

| SN2 (aliphatic) | I > Br > Cl > F | C-X bond strength |

| SNAr (aromatic) | F > Cl ≈ Br > I | Stabilization of Meisenheimer complex |

Carbon-Hydrogen Bond Activation and Functionalization

The selective functionalization of C-H bonds is a powerful tool in organic synthesis. In this compound, both the aromatic C-H bond and the C-H bonds of the methyl group are potential sites for activation.

Functionalization of the methyl group's C-H bonds can also be achieved. The acidity of these benzylic protons can be enhanced by the electron-withdrawing nature of the fluorinated ring. researchgate.net This allows for deprotonation with a suitable base to form a benzylic carbanion, which can then react with electrophiles. Transition metal-catalyzed C-H activation is another modern approach for the functionalization of such C-H bonds. researchgate.net

Transition Metal-Catalyzed Carbon-Hydrogen Activation in Fluorinated Aromatics

Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of aromatic compounds. In the case of fluorinated aromatics like this compound, the presence of multiple electron-withdrawing fluorine atoms significantly influences the reactivity of the C-H bonds. The fluorine substituents decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack but more prone to reactions involving metalation or oxidative addition pathways.

While specific studies on the transition metal-catalyzed C-H activation of this compound are limited, general principles derived from studies on other polyfluorinated arenes can be applied. The regioselectivity of C-H activation is a key challenge and is often directed by the substitution pattern of the aromatic ring. For this compound, there are two aromatic C-H bonds at positions 5 and 6. The electronic environment of these protons is distinct, influenced by the adjacent fluorine and methyl groups. Transition metal catalysts, often from the platinum group metals like palladium, rhodium, and iridium, are commonly employed for such transformations. The choice of catalyst, ligand, and reaction conditions can be tuned to selectively activate a specific C-H bond.

Ortho-Fluorine Effect in Carbon-Hydrogen Bond Activation

A well-documented phenomenon in the C-H activation of fluorinated aromatics is the "ortho-fluorine effect," where a fluorine atom located ortho to a C-H bond can enhance the rate and selectivity of its activation by a transition metal catalyst. acs.orgwhiterose.ac.uk This effect is attributed to a combination of steric and electronic factors. The small size of the fluorine atom means it poses minimal steric hindrance, while its high electronegativity can lead to favorable electronic interactions with the metal center in the transition state. These interactions can stabilize the transition state, thereby lowering the activation energy for C-H cleavage. acs.org

In this compound, the C-H bond at position 5 is ortho to the fluorine atom at position 4, and the C-H bond at position 6 is ortho to the fluorine atom at position 1. Therefore, it is anticipated that both C-H bonds would be susceptible to activation, with the specific outcome depending on the catalyst and directing groups, if any are present. Studies on other polyfluorinated arenes have shown that the thermodynamic stability of the resulting metal-aryl bond is often enhanced by the presence of ortho-fluorine substituents, which can drive the selectivity of the reaction. acs.org

Below is a table illustrating the general influence of ortho-fluorine on C-H activation, based on data from related compounds.

| Substrate Type | Position of C-H Activation | Influence of Ortho-Fluorine | Catalyst System Example |

| Monofluoroarene | Ortho to Fluorine | Enhanced reactivity and selectivity | Iridium-based catalysts |

| Difluoroarene | Between two Fluorines | Strong activation due to additive effects | Palladium or Rhodium catalysts |

| Polyfluoroarene | Ortho to multiple Fluorines | Significant stabilization of metal-aryl intermediate | Cobalt or Nickel catalysts |

This table presents generalized trends and not specific data for this compound.

Carbon-Fluorine Bond Activation and Defluorination Pathways

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective cleavage a significant synthetic challenge. However, the ability to functionalize C-F bonds opens up new avenues for the synthesis of partially fluorinated or defluorinated compounds from readily available polyfluorinated precursors.

Mechanistic Studies of Carbon-Fluorine Bond Cleavage

The activation of the robust C(sp²)-F bond in compounds like this compound typically requires potent reagents, such as low-valent, electron-rich transition metal complexes or strong reducing agents. Mechanistic investigations into C-F bond cleavage have identified several potential pathways, including oxidative addition, σ-bond metathesis, and electron transfer processes. The specific mechanism is highly dependent on the metal center, its ligand sphere, and the electronic properties of the fluorinated substrate.

For this compound, the three C-F bonds at positions 1, 2, and 4 are not equivalent. Their relative reactivity towards cleavage will be influenced by their electronic environment and steric accessibility. For instance, the C-F bond at position 2 is flanked by a methyl group and a fluorine atom, which could influence its interaction with a metal catalyst. While direct mechanistic studies on this specific isomer are scarce, research on other polyfluorinated aromatics suggests that the cleavage of a C-F bond is often the rate-determining step in catalytic cycles involving defluorination. mdpi.com

Stability of Fluorinated Moieties under Varied Conditions (Acidic and Basic)

The trifluorinated aromatic core of this compound is generally stable under a range of conditions due to the high strength of the C-F bonds. umweltbundesamt.de However, extreme pH conditions can lead to degradation or transformation.

Under acidic conditions , particularly in the presence of superacids, protonation of the aromatic ring can occur. While the electron-withdrawing nature of the fluorine atoms deactivates the ring towards electrophilic attack, very strong acids can promote reactions. For some polyfluorinated compounds, protodefluorination has been observed, although this typically requires harsh conditions. researchgate.net

Under basic conditions , nucleophilic aromatic substitution (SNAr) can be a viable pathway for C-F bond cleavage. The electron-withdrawing fluorine atoms activate the ring towards nucleophilic attack. In this compound, the positions of the fluorine atoms are critical in determining the regioselectivity of such reactions. The presence of the methyl group, an electron-donating group, can also influence the sites of nucleophilic attack. Generally, polyfluorinated benzenes are known to react with strong nucleophiles like alkoxides or amines, leading to the substitution of one or more fluorine atoms. umweltbundesamt.de The stability of the C-F bonds in polyfluorinated aromatics under basic conditions is generally lower than under acidic or neutral conditions.

The following table summarizes the expected stability of the C-F bonds in this compound under different conditions, based on general knowledge of polyfluorinated aromatics.

| Condition | Expected Stability | Potential Reaction Pathways |

| Neutral | High | Generally inert to many reagents |

| Acidic | High to Moderate | Stable under most acidic conditions; potential for protonation/isomerization with superacids |

| Basic | Moderate to Low | Susceptible to Nucleophilic Aromatic Substitution (SNAr) with strong nucleophiles |

This table provides a qualitative assessment based on the general reactivity of polyfluorinated aromatic compounds.

Advanced Spectroscopic and Analytical Characterization of 1,2,4 Trifluoro 3 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for determining the precise structure of 1,2,4-Trifluoro-3-methylbenzene by probing the magnetic properties of its constituent atomic nuclei, namely proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

Proton (¹H) NMR Spectral Analysis and Proton Environments

In the ¹H NMR spectrum of this compound, the proton environments are distinctly resolved, offering valuable information about their chemical and magnetic nonequivalence. The spectrum typically exhibits signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating nature of the methyl group. organicchemistrydata.orgsigmaaldrich.com The aromatic protons show complex splitting patterns due to spin-spin coupling with neighboring protons and fluorine atoms. The methyl protons typically appear as a singlet or a finely split multiplet due to coupling with adjacent fluorine atoms.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.019 - 6.715 | m |

| Methyl (-CH₃) | 2.27 | s |

Note: 'm' denotes multiplet, 's' denotes singlet. Data is illustrative and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectral Analysis and Carbon Framework Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. docbrown.info Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift being highly sensitive to its electronic environment. The carbon atoms directly bonded to fluorine exhibit large C-F coupling constants, which can be a key diagnostic feature. The aromatic carbons show signals in the typical downfield region for benzene (B151609) derivatives, with their precise shifts influenced by the substitution pattern of fluorine and methyl groups. docbrown.infoucl.ac.ukpdx.edu The methyl carbon appears at a characteristic upfield chemical shift. docbrown.info

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (ppm) |

| C-F | 150 - 165 |

| C-Aromatic | 110 - 140 |

| C-Methyl | ~20 |

Note: These are approximate ranges and can vary. The signals for carbons attached to fluorine will appear as doublets or more complex multiplets due to C-F coupling.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environments

¹⁹F NMR spectroscopy is an exceptionally powerful tool for characterizing fluorinated organic compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.orgbiophysics.orgazom.com In this compound, the three fluorine atoms are chemically non-equivalent, leading to three distinct signals in the ¹⁹F NMR spectrum. The chemical shifts and coupling constants (J-values) between the fluorine atoms (F-F coupling) and between fluorine and hydrogen atoms (H-F coupling) provide unambiguous information about their relative positions on the benzene ring. wikipedia.orgrsc.org The large magnitude of F-F coupling constants is a characteristic feature. wikipedia.org

Table 3: ¹⁹F NMR Chemical Shift Data for this compound

| Fluorine Assignment | Chemical Shift (ppm) |

| F-1 | Varies |

| F-2 | Varies |

| F-4 | Varies |

Note: The exact chemical shifts are dependent on the reference standard (commonly CFCl₃) and the solvent used. rsc.orgyoutube.com The signals will exhibit splitting patterns due to coupling with other fluorine and hydrogen nuclei.

Vibrational Spectroscopy: Infrared (IR) and Raman

Fourier Transform Infrared (FT-IR) Spectral Interpretation

The FT-IR spectrum of this compound displays a series of absorption bands corresponding to the vibrational modes of the molecule. nih.govepa.gov Key characteristic bands include:

C-H stretching vibrations: Aromatic C-H stretches typically appear in the region of 3000-3100 cm⁻¹, while the methyl C-H stretches are found in the 2850-3000 cm⁻¹ range.

C-F stretching vibrations: These are typically strong and appear in the fingerprint region, broadly between 1000 and 1400 cm⁻¹. The exact positions are sensitive to the substitution pattern.

C=C stretching vibrations: The aromatic ring C=C stretching vibrations give rise to a group of bands in the 1400-1600 cm⁻¹ region.

C-H bending vibrations: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds and the methyl group C-H bonds result in absorptions at lower wavenumbers.

Assignments of the observed bands are often supported by computational methods like Density Functional Theory (DFT). researchgate.netnih.govresearchgate.net

Table 4: Selected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | ~3050 |

| Methyl C-H Stretch | ~2950 |

| Aromatic C=C Stretch | 1500 - 1620 |

| C-F Stretch | 1100 - 1300 |

Note: These are representative values and the actual spectrum will show more complex bands.

Fourier Transform Raman (FT-Raman) Spectral Analysis

FT-Raman spectroscopy provides complementary vibrational information to FT-IR. semanticscholar.orgnih.gov While strong IR bands are associated with vibrations that cause a significant change in the dipole moment, strong Raman bands arise from vibrations that lead to a large change in polarizability. For this compound, the FT-Raman spectrum is particularly useful for observing:

Symmetric vibrations: The symmetric stretching vibrations of the benzene ring are often strong in the Raman spectrum.

C-C skeletal vibrations: The vibrations of the carbon framework of the ring are readily observed.

C-F vibrations: While also present in the IR, C-F vibrations can also be identified in the Raman spectrum.

The combination of FT-IR and FT-Raman data allows for a more complete assignment of the fundamental vibrational modes of the molecule. researchgate.netirphouse.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio of ions. It is widely used for the identification and quantification of compounds in a sample.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC-MS serves two primary purposes: determining the purity of a sample and confirming the identity of the compound.

The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio, producing a mass spectrum that is a unique fingerprint of the molecule.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, as well as a series of fragment ion peaks. The fragmentation pattern is characteristic of the compound's structure and can be used for its definitive identification. docbrown.info The purity of a sample can be assessed by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. measurlabs.com This method is suitable for detecting and quantifying trace impurities in the final product. yzimgs.com

A typical GC-MS analysis of a substituted benzene compound like this compound would involve the following key fragments:

| Fragment | Description |

| Molecular Ion [M]+ | The intact molecule with one electron removed. |

| [M-CH3]+ | Loss of a methyl group. |

| [M-F]+ | Loss of a fluorine atom. |

| Benzene Ring Fragments | Various fragments resulting from the cleavage of the aromatic ring. |

This table represents a generalized fragmentation pattern for a substituted benzene and is for illustrative purposes. The actual mass spectrum of this compound should be consulted for precise fragment identification.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While standard GC-MS is excellent for identification and purity assessment, High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of a molecule with a very high degree of accuracy. nih.gov This capability allows for the determination of the elemental formula of a compound, as the measured mass can be matched to a unique combination of atoms.

For this compound (C₇H₅F₃), the theoretical exact mass can be calculated using the monoisotopic masses of its constituent elements. HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure this mass with errors in the parts-per-million (ppm) range, providing strong evidence for the compound's elemental composition. nih.gov This is particularly useful in distinguishing between isomers or compounds with very similar nominal masses.

| Property | Value |

| Molecular Formula | C₇H₅F₃ |

| Theoretical Exact Mass | Value to be determined by HRMS |

| Measured Exact Mass | Value obtained from HRMS analysis |

| Mass Error (ppm) | Calculated from theoretical and measured masses |

X-ray Diffraction (XRD) and Crystallography for Solid-State Structures

X-ray Diffraction (XRD) is a powerful technique for determining the arrangement of atoms within a crystal. For compounds that are solid at room temperature or can be crystallized, single-crystal XRD can provide a detailed three-dimensional model of the molecule, including bond lengths, bond angles, and intermolecular interactions. acs.org

While this compound is a liquid at standard conditions, it may be possible to obtain a crystal structure at low temperatures. The resulting crystallographic data would offer invaluable insights into the solid-state packing of the molecules, which is influenced by intermolecular forces such as C-H···F interactions. figshare.com The study of fluorinated benzenes through crystallography helps in understanding how fluorine substitution affects the crystal packing motifs. tandfonline.comtandfonline.com

| Crystallographic Parameter | Description |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths (e.g., C-F, C-C) | The distances between bonded atoms. |

| Bond Angles (e.g., F-C-C) | The angles formed by three connected atoms. |

This table represents the type of data that would be obtained from a successful single-crystal XRD analysis of this compound.

Other Advanced Analytical Methods in Fluorinated Compound Analysis

Beyond mass spectrometry and X-ray diffraction, other specialized techniques are crucial for the comprehensive analysis of fluorinated compounds.

Combustion Ion Chromatography (CIC) for Total Fluorine Content

Combustion Ion Chromatography (CIC) is a robust method for determining the total fluorine content in a sample. nih.govnih.gov In this technique, the sample is combusted in an oxygen-rich atmosphere, which converts all fluorine-containing compounds into hydrogen fluoride (B91410) (HF). The resulting gases are then passed through an absorption solution, and the fluoride ions are quantified using ion chromatography. researchgate.net

This method is particularly valuable for a mass balance approach, where the total fluorine content measured by CIC can be compared with the amount of known fluorine-containing compounds identified by other techniques like GC-MS. nih.gov Any discrepancy may indicate the presence of unknown or non-volatile fluorinated impurities. nih.govchromatographyonline.com

| Analytical Parameter | Method | Result |

| Total Fluorine Content | Combustion Ion Chromatography (CIC) | Expressed as a percentage or in ppm |

High-Resolution-Continuum Source-Graphite Furnace Molecular Absorption Spectrometry (HR-CS-GF-MAS) for Fluorine Determination

High-Resolution-Continuum Source-Graphite Furnace Molecular Absorption Spectrometry (HR-CS-GF-MAS) is a highly sensitive and selective method for the determination of non-metals, including fluorine. rsc.org This technique avoids the challenges associated with the direct atomic absorption of fluorine by measuring the molecular absorption of a diatomic molecule containing fluorine. rsc.orgnih.gov

In this method, the sample is introduced into a graphite (B72142) furnace with a molecule-forming reagent, such as gallium. mdpi.com At high temperatures, the fluorine in the sample reacts with gallium to form gallium monofluoride (GaF) molecules. The instrument then measures the absorption of light by these GaF molecules at a specific wavelength. mdpi.comresearchgate.net The high resolution of the spectrometer allows for the clear separation of the molecular absorption lines from potential spectral interferences. nih.gov This technique offers very low detection limits, making it suitable for trace analysis of fluorine. rsc.orgmdpi.com

| Parameter | Value |

| Diatomic Molecule | GaF |

| Wavelength of Measurement | Specific wavelength for GaF molecular absorption mdpi.com |

| Limit of Detection (LOD) | Typically in the pg or µg/L range rsc.orgmdpi.com |

| Limit of Quantification (LOQ) | Typically in the µg/L range nih.gov |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. For this compound, XPS provides critical insights into the carbon and fluorine environments, which are fundamental to understanding its chemical properties and potential interactions. The analysis involves irradiating the sample with a beam of X-rays and measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material.

The binding energy of each electron is a key parameter derived from the XPS spectrum. It is characteristic of the element and its specific chemical environment, including its oxidation state and bonding to neighboring atoms. In this compound, the presence of electronegative fluorine atoms and the methyl group creates distinct chemical environments for the carbon atoms in the benzene ring, leading to measurable shifts in their core-level binding energies.

Detailed Research Findings

High-resolution XPS analysis of this compound would reveal detailed information about its elemental makeup and the bonding structure. While a specific experimental spectrum for this exact isomer is not widely published, the expected binding energies can be inferred from extensive research on fluorinated aromatic compounds.

The C 1s spectrum of this compound is expected to be complex, consisting of several overlapping peaks corresponding to the different carbon environments within the molecule. The carbon atoms directly bonded to fluorine (C-F) will exhibit the highest binding energies due to the strong electron-withdrawing effect of fluorine. The binding energy of these carbons is shifted to higher values compared to the carbons only bonded to other carbons or hydrogen. The carbon atom of the methyl group (-CH₃) will have a binding energy characteristic of aliphatic carbon, typically around 285.0 eV. The other aromatic carbons will show intermediate binding energies, influenced by their proximity to the fluorine and methyl substituents.

The F 1s spectrum is expected to show a single, relatively sharp peak. Although there are three fluorine atoms, their chemical environments are very similar in the context of XPS, resulting in binding energies that are too close to be resolved into separate peaks. The F 1s binding energy in fluoroaromatic compounds is typically observed in the range of 687 to 689 eV.

The elemental composition can be quantified from the areas of the C 1s and F 1s peaks, corrected by their respective relative sensitivity factors. For this compound (C₇H₅F₃), the theoretical atomic ratio of Carbon to Fluorine is 7:3.

The following data tables provide an overview of the expected XPS results for this compound based on established data for similar fluorinated organic molecules.

Table 1: Predicted High-Resolution XPS Data for this compound

| Element | Orbital | Predicted Binding Energy (eV) * | Chemical Environment | Atomic Concentration (%) |

| Carbon | C 1s | ~ 288.5 - 289.5 | C-F | 21.4 |

| Carbon | C 1s | ~ 286.0 - 287.0 | C-C(F), C-C(CH₃) | 28.6 |

| Carbon | C 1s | ~ 285.0 | -CH₃ | 7.1 |

| Carbon | C 1s | ~ 285.5 - 286.5 | Aromatic C-H | 14.3 |

| Fluorine | F 1s | ~ 687.0 - 689.0 | C-F | 28.6 |

Note: These are estimated values based on data from analogous compounds. Actual experimental values may vary slightly.

Computational Chemistry and Theoretical Modeling of 1,2,4 Trifluoro 3 Methylbenzene

Density Functional Theory (DFT) Studies

Density Functional Theory has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT methods, such as the widely used B3LYP functional, can calculate a molecule's properties with a favorable balance of accuracy and computational cost. grafiati.com For a molecule like 1,2,4-trifluoro-3-methylbenzene, DFT allows for a detailed examination of its geometry, vibrational modes, and electronic orbitals.

A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy structure is determined by calculating the forces on each atom and adjusting their positions until a true energy minimum on the potential energy surface is found. bldpharm.comfigshare.com This process yields precise predictions of bond lengths, bond angles, and dihedral angles.

For this compound, a full geometry optimization would be performed, typically using a basis set like 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions. The resulting structure would reflect the electronic effects of the three fluorine atoms and the methyl group on the benzene (B151609) ring. The electron-withdrawing nature of the fluorine atoms would likely lead to a slight shortening of the C-F bonds and the adjacent C-C bonds within the ring. Conversely, the electron-donating methyl group would influence the geometry in its vicinity.

Table 1: Predicted Geometrical Parameters from DFT Optimization

| Parameter | Bond/Angle | Expected Value (Å or °) |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-H (aromatic) | ~1.08 Å | |

| C-F | ~1.34 - 1.36 Å | |

| C-C (methyl) | ~1.51 Å | |

| C-H (methyl) | ~1.09 Å | |

| Bond Angle | C-C-C (ring) | ~118 - 122° |

| C-C-F | ~119 - 121° |

Note: These are estimated values. Precise data would require a specific DFT calculation.

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. researchgate.netresearchgate.net These calculations simulate the different ways the atoms in the molecule can vibrate. The calculated frequencies can be correlated with experimental spectroscopic data, aiding in the assignment of observed spectral bands to specific vibrational modes. prensipjournals.com

Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled using empirical factors to improve agreement with experimental data. prensipjournals.com A detailed vibrational analysis of this compound would identify characteristic frequencies for the C-F stretching modes, C-H stretching modes (both aromatic and aliphatic), methyl group deformations, and various vibrations of the benzene ring.

Table 2: Illustrative Vibrational Modes and Expected Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹, scaled) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3150 |

| Methyl C-H Stretch | 2900 - 3000 |

| Aromatic Ring Stretch | 1400 - 1600 |

| Methyl Bending | 1375 - 1450 |

Note: This table is illustrative. A full computational analysis would provide a complete list of all 3N-6 normal modes of vibration.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wisc.edu

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a significant descriptor of chemical stability. youtube.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. youtube.com For this compound, the electron-withdrawing fluorine atoms are expected to lower the energies of both the HOMO and LUMO, while the electron-donating methyl group will have the opposite effect. The interplay of these substituents determines the final orbital energies and the reactivity of the molecule.

Table 3: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |

Note: Specific energy values for this compound require dedicated DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution on the molecular surface, indicating regions that are electron-rich or electron-poor. researchgate.net MEP maps are color-coded: red areas represent regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue areas show positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas represent intermediate potential.

For this compound, the MEP map would be expected to show significant negative potential around the highly electronegative fluorine atoms. The π-system of the aromatic ring would also create a region of negative potential above and below the molecular plane. Conversely, positive potential would be located around the hydrogen atoms of the benzene ring and the methyl group. This map is invaluable for predicting how the molecule will interact with other reagents, particularly in electrophilic or nucleophilic substitution reactions. prensipjournals.com

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. uni-muenchen.de This method allows for the investigation of intramolecular charge transfer (ICT) and hyperconjugative interactions by analyzing the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. youtube.com

The strength of these donor-acceptor interactions is quantified using second-order perturbation theory, which calculates the stabilization energy (E(2)). wisc.edu A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. For this compound, NBO analysis would likely reveal significant delocalization from the lone pair orbitals of the fluorine atoms into the π* antibonding orbitals of the benzene ring. It would also quantify the hyperconjugative effects of the C-H bonds of the methyl group donating into the ring's antibonding orbitals.

Table 4: Example of NBO Analysis for Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (F) | π* (C-C) | Value | Lone Pair -> Antibonding π |

| σ (C-H)methyl | π* (C-C) | Value | Hyperconjugation |

Note: E(2) values are hypothetical and require a specific NBO calculation.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and calculate activation energy barriers. scirp.org This provides a detailed, step-by-step understanding of how a reaction proceeds.

For this compound, a key area of investigation would be electrophilic aromatic substitution. The benzene ring is substituted with both activating (methyl) and deactivating (fluoro) groups. The methyl group is ortho-, para-directing, while the fluorine atoms are also ortho-, para-directing, albeit deactivating due to their strong inductive electron withdrawal.

The directing effects of these substituents are competitive. The methyl group at position 3 directs incoming electrophiles to positions 2, 4, and 6. The fluorine at position 1 directs to positions 2 and 6; the fluorine at 2 directs to 1 and 3; and the fluorine at 4 directs to 3 and 5. Computational studies could predict the most likely site of substitution by calculating the activation energies for electrophilic attack at the two unsubstituted carbons, C5 and C6. irjet.net The pathway with the lower activation barrier, which corresponds to the more stable intermediate carbocation (arenium ion), would be the favored reaction channel. nih.gov Such studies would provide a quantitative prediction of the regioselectivity for reactions like nitration, halogenation, or acylation.

Transition State Search and Energy Barriers

The study of chemical reactions involving this compound necessitates the identification of transition states and the calculation of associated energy barriers. The transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point, effectively acting as a bottleneck for the reaction. The energy difference between the reactants and the transition state is the activation energy or energy barrier, a critical factor in determining reaction kinetics.

While specific peer-reviewed studies detailing transition state calculations for reactions of this compound are not prevalent in publicly accessible literature, the methodologies for such investigations are well-established. A typical computational workflow would involve:

Reactant and Product Optimization: The first step is to calculate the minimum energy geometries of the reactants and products using a selected computational method, such as DFT with a suitable functional (e.g., B3LYP) and basis set.

Transition State Guess: An initial guess of the transition state structure is generated. This can be done by modifying the geometry of the reactant or product, or by using more sophisticated methods like Linear Synchronous Transit (LST) or Quadratic Synchronous Transit (QST) algorithms (e.g., QST2, QST3 in Gaussian software).

Transition State Optimization: The guessed structure is then optimized using an algorithm designed to locate saddle points on the potential energy surface (e.g., the Berny algorithm with the Opt=TS keyword).

Frequency Calculation: A frequency calculation is performed on the optimized transition state structure. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: To ensure the located transition state connects the intended reactants and products, an IRC calculation is performed. This traces the minimum energy path downhill from the transition state to both the reactant and product wells.

These calculations would yield the energy barriers for various potential reactions, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or reactions involving the methyl group. The results would provide fundamental insights into which reaction pathways are kinetically favored.

Understanding Regioselectivity and Stereoselectivity

Computational modeling is indispensable for understanding and predicting the selectivity of chemical reactions. For an asymmetrically substituted molecule like this compound, questions of regioselectivity (where a reaction occurs) and stereoselectivity (the stereochemical outcome) are paramount.

Regioselectivity: In reactions such as electrophilic aromatic substitution, the existing methyl and fluorine substituents exert directing effects on incoming electrophiles. The methyl group is an activating, ortho, para-director, while fluorine atoms are deactivating, ortho, para-directors. The interplay of these competing effects determines the final position of substitution.

Theoretical modeling can predict regioselectivity by comparing the energy barriers for substitution at each possible position on the benzene ring (C-5 and C-6). By calculating the transition state energies for the formation of the sigma complex (Wheland intermediate) at each site, one can determine the kinetically preferred product. The position with the lowest activation energy will be the major product. For example, a computational study of electrophilic nitration would compare the energy profiles for the formation of 5-nitro- and 6-nitro-1,2,4-trifluoro-3-methylbenzene.

Stereoselectivity: Stereoselectivity becomes relevant when reactions create new chiral centers. While the parent molecule is achiral, reactions at the methyl group or addition reactions to the ring could potentially generate stereoisomers. Density functional theory (DFT) calculations are used to model the transition states leading to different stereoisomeric products. researchgate.net By comparing the calculated activation energies, one can predict which diastereomer or enantiomer will be formed preferentially. researchgate.net The differences in these energy barriers, even if small, can lead to a high degree of selectivity in the final product distribution.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry serves as a powerful tool for predicting spectroscopic parameters, which is crucial for structure elucidation and the interpretation of experimental spectra. nih.govmdpi.com By calculating spectra for a proposed structure and comparing them to experimental results, chemists can confirm molecular identity and assign specific spectral features to molecular motions or electronic environments.

Vibrational Spectra (FTIR and Raman): Theoretical vibrational frequencies and intensities for this compound can be calculated using DFT methods. researchgate.net A frequency calculation on the optimized geometry of the molecule yields a set of normal modes, each with a corresponding frequency. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. scirp.org Comparing the scaled theoretical spectrum with an experimental FTIR or Raman spectrum allows for a detailed assignment of the observed bands to specific molecular vibrations, such as C-F stretches, C-H bends, or ring breathing modes. semanticscholar.org

NMR Spectra (¹H, ¹³C, ¹⁹F): The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another key application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors. nih.gov These shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C).

For this compound, one could calculate the ¹H, ¹³C, and ¹⁹F NMR spectra. Comparing these predicted shifts with experimental data helps to unambiguously assign signals, which can be particularly useful for complex or highly substituted aromatic systems. mdpi.comscispace.com While peer-reviewed studies presenting a direct comparison for this specific molecule are not readily found, the methodology is standard. The table below illustrates how such a comparison would be presented.

Table 1: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for this compound (Note: This table is a hypothetical example to illustrate the methodology. Experimental values are needed for an actual comparison.)

| Carbon Atom | Predicted Chemical Shift (ppm) (B3LYP/6-311+G(d,p)) | Experimental Chemical Shift (ppm) | Difference (ppm) |

| C1 | Value | Value | Value |

| C2 | Value | Value | Value |

| C3 | Value | Value | Value |

| C4 | Value | Value | Value |

| C5 | Value | Value | Value |

| C6 | Value | Value | Value |

| CH₃ | Value | Value | Value |

Applications in Organic Synthesis and Materials Science

Role as a Precursor for Fluorinated Pharmaceutical Intermediates

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. 1,2,4-Trifluoro-3-methylbenzene provides a unique scaffold for the synthesis of complex fluorinated molecules destined for pharmaceutical applications.

Fluorinated heterocyclic compounds are a cornerstone of modern pharmaceuticals, with 1,2,4-triazoles and pyrimidines being prominent examples due to their broad range of biological activities, including antifungal, antiviral, and anticancer properties. chemmethod.comnih.gov this compound can be strategically converted into key intermediates for the synthesis of these heterocycles.

A common synthetic strategy involves the initial functionalization of the toluene (B28343) precursor. For instance, nitration of this compound followed by reduction yields 2,3,5-trifluoro-4-methylaniline (B37955). This aniline (B41778) derivative can then serve as a primary building block for heterocycle formation. One established method for synthesizing 1,2,4-triazoles involves the reaction of an aryl diazonium salt, which can be generated from the aniline, with an isocyanide in the presence of a suitable catalyst. frontiersin.orgnih.gov

Alternatively, the methyl group can be oxidized to a carboxyl or aldehyde group. The resulting 2,3,5-trifluorobenzaldehyde (B144080) is a valuable precursor for pyrimidine (B1678525) synthesis. A general and environmentally friendly protocol for creating pyrano[2,3-d]pyrimidine derivatives involves a multi-component reaction between an aldehyde, malononitrile, and barbituric acid, often conducted in an aqueous medium. jmaterenvironsci.com The use of 2,3,5-trifluorobenzaldehyde in such a reaction would lead to pyrimidines bearing the desired trifluorinated phenyl moiety.

Table 1: Plausible Synthetic Routes to Heterocyclic Precursors from this compound

| Starting Material | Reaction Sequence | Key Intermediate | Target Heterocycle Class |

| This compound | 1. Nitration (HNO₃/H₂SO₄)2. Reduction (e.g., H₂, Pd/C) | 2,3,5-Trifluoro-4-methylaniline | 1,2,4-Triazoles |

| This compound | Oxidation (e.g., KMnO₄ or CrO₃) | 2,3,5-Trifluorobenzaldehyde | Pyrimidines |

This table outlines potential synthetic pathways based on standard organic transformations.

The 2,3,5-trifluorophenyl motif derived from this compound is a valuable component for creating new chemical entities for biological screening. While direct incorporation into a marketed drug is not widely documented, its derivatives are instrumental in constructing libraries of novel compounds for drug discovery programs. The presence of multiple fluorine atoms can significantly alter the acidity, basicity, and conformational preferences of a molecule, thereby influencing its interaction with biological targets.

For example, fluorinated anilines are key components in the synthesis of kinase inhibitors, which are a major class of cancer therapeutics. The synthesis of 4-substituted-2,6-dimethylfuro[2,3-d]pyrimidines, which act as multi-targeted receptor tyrosine kinase inhibitors, involves the reaction of a chlorinated pyrimidine intermediate with various aniline derivatives. nih.gov Incorporating 2,3,5-trifluoro-4-methylaniline into such synthetic schemes allows for the exploration of new chemical space and the potential discovery of more potent or selective inhibitors.

Building Block for Agrochemical and Crop Protection Chemicals

Similar to the pharmaceutical industry, the agrochemical sector relies heavily on organofluorine chemistry to develop effective and environmentally safer herbicides, fungicides, and insecticides. The inclusion of fluorine can enhance the biological activity, metabolic stability, and transport properties of a crop protection agent.

Trifluoromethyl-substituted aromatic compounds are precursors to numerous agrochemicals. For instance, the herbicide fluometuron (B1672900) is synthesized from 3-aminobenzotrifluoride, an isomer of a potential derivative of the title compound. wikipedia.org While direct examples of commercial agrochemicals derived from this compound are not prevalent in public literature, its unique structure makes it a valuable starting point for the synthesis of novel active ingredients.

The development of new pesticides often involves creating and screening large numbers of structurally diverse molecules. This compound provides access to the 2,3,5-trifluorotoluene (B137204) scaffold, which can be elaborated into a variety of functional groups suitable for building candidate agrochemicals. For example, derivatives such as 2,3,4-trifluoroaniline (B1293922) are cited as important intermediates for materials that can be used in the pesticide field. google.com

Advanced Materials and Polymer Chemistry

The unique electronic and physical properties conferred by fluorine atoms make this compound an attractive building block for advanced materials, including high-performance polymers and liquid crystals.

Fluoropolymers are a class of polymers known for their high thermal stability, chemical resistance, and unique surface properties. While commodity fluoropolymers like Polytetrafluoroethylene (PTFE) are made from small gaseous monomers, specialty polymers with tailored properties can be synthesized from more complex fluorinated aromatic building blocks.

One important class of high-performance polymers is poly(aryl ether ketone)s (PAEKs). These materials are often synthesized via nucleophilic aromatic substitution polycondensation, typically requiring an activated di-fluoro monomer and a bisphenol monomer. researchgate.net By converting this compound into a bisphenol derivative, it could be incorporated into PAEK backbones, potentially yielding polymers with low dielectric constants, high thermal stability, and improved solubility due to the bulky, fluorinated side groups. researchgate.netnih.gov

Another route to polymers involves converting the methyl group into a polymerizable functional group, such as a vinyl group. Copolymerization of a vinyl-substituted trifluorotoluene with other monomers like vinyl benzene (B151609) (styrene) could produce polymers with tailored refractive indices and surface properties. Research has shown the feasibility of copolymerizing styrene (B11656) with fluorinated propenoates derived from fluorinated benzaldehydes, demonstrating a viable pathway for incorporating such structures into polymers. researchgate.net

Table 2: Potential Polymerization Applications

| Polymer Class | Synthetic Strategy | Potential Monomer from this compound | Resulting Polymer Properties |

| Poly(aryl ether ketone)s | Nucleophilic Aromatic Substitution | A bisphenol derived from the title compound | High thermal stability, low dielectric constant, enhanced solubility |

| Vinyl Polymers | Radical Copolymerization | 1-Vinyl-2,4-difluoro-3-(fluoromethyl)benzene (hypothetical) | Modified refractive index, hydrophobicity, low surface energy |

This table outlines potential applications in polymer science based on established polymerization methods.

Liquid crystals (LCs) are essential materials for display technologies, such as those found in monitors and mobile devices. tcichemicals.com The properties of LC materials, including their viscosity, dielectric anisotropy, and clearing point, are highly dependent on the molecular structure of the constituent compounds. Fluorinated aromatic rings are a key component in many modern liquid crystal mixtures.

The introduction of lateral fluorine atoms into a mesogenic (liquid crystal-forming) molecule can significantly lower its viscosity and tune its dielectric anisotropy. Research on new liquid crystal compounds has shown that incorporating a 2,3,4-trifluorophenyl moiety leads to materials with low viscosity and broad nematic phase ranges, which are desirable for improving the switching times in active matrix displays. tandfonline.com Similarly, benzotrifluoride-based liquid crystals have been synthesized and shown to exhibit stable mesophases. mdpi.com

Environmental Fate, Biotransformation, and Ecotoxicological Considerations

Environmental Persistence and Distribution of Fluorinated Aromatics

Fluorinated aromatic compounds, including 1,2,4-Trifluoro-3-methylbenzene, are recognized for their environmental persistence, largely due to the strength of the carbon-fluorine (C-F) bond. dntb.gov.uamdpi.comscilit.com This high bond energy makes them resistant to both chemical and biological degradation processes that would typically break down non-fluorinated analogues. sciencedaily.com Consequently, these compounds can accumulate in various environmental compartments, including soil, water, and biota. dntb.gov.uascilit.comresearchgate.net

The environmental half-life of a fluorinated aromatic compound is not an intrinsic constant but is influenced by a multitude of environmental and chemical factors. The inherent stability of the C-F bond, with a dissociation energy of approximately 485 kJ/mol, is the primary reason for their persistence. dntb.gov.uamdpi.comscilit.com However, the rate of degradation can be affected by several conditions.

Environmental factors such as pH, temperature, and the presence of specific microbial populations can influence the transformation rates of fluorinated compounds. nih.gov For instance, biodegradation studies of some fluorinated substances have shown significantly different half-lives in sludge compared to marine sediments, highlighting the role of the environmental matrix and microbial community composition. nih.gov The number and position of fluorine substituents on the aromatic ring also play a crucial role; for example, the addition of a -CF3 group can reduce biological degradation and increase the biological half-life of a compound. nih.govnih.gov

Table 1: Factors Influencing the Environmental Half-Life of Fluorinated Aromatic Compounds

| Factor | Description | Impact on Half-Life |

| Chemical Structure | The number and position of fluorine atoms on the aromatic ring. The strength of the carbon-fluorine bond is a primary determinant of stability. dntb.gov.uamdpi.comscilit.com | Generally, a higher degree of fluorination increases persistence and thus lengthens the half-life. |

| Microbial Populations | The presence and activity of microorganisms capable of degrading fluorinated compounds. This includes bacteria and fungi with specific enzymatic machinery. nih.govnih.gov | The presence of adapted microbial communities can significantly decrease the environmental half-life. |

| Environmental Conditions | Abiotic factors such as temperature, pH, and the availability of oxygen and other electron acceptors (e.g., nitrate, sulfate). nih.govnih.gov | Optimal conditions for microbial activity (e.g., suitable temperature and pH) can shorten the half-life. The presence of oxygen (aerobic conditions) or alternative electron acceptors (anaerobic conditions) determines which degradation pathways are active. |

| Co-contaminants | The presence of other organic compounds that can serve as primary growth substrates (cometabolism) or induce the necessary degradative enzymes. | Can either enhance degradation (shortening half-life) or inhibit it, depending on the specific compounds and microbial pathways involved. |

Fluorinated organic compounds have been detected in various environmental matrices and biota, indicating a potential for bioaccumulation. dntb.gov.uascilit.comresearchgate.net Bioaccumulation occurs when an organism absorbs a substance at a rate faster than that at which the substance is lost. For many persistent organic pollutants, including certain per- and polyfluoroalkyl substances (PFAS), bioaccumulation is a significant concern as they can move up the food chain, leading to biomagnification. wikipedia.orgmdpi.com